molecular formula C24H25N5O2 B2799364 7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1215416-53-7

7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2799364
CAS RN: 1215416-53-7
M. Wt: 415.497
InChI Key: FHPXEPWKNUGKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have been engaged in the synthesis and structural elucidation of compounds similar to the one you're interested in. For instance, Hu Yang conducted a study on the synthesis and crystal structure of a related compound, providing insights into its molecular and crystallographic properties (Hu Yang, 2009). This study highlights the compound's crystallography, including its space group, dimensions, and atomic interactions, contributing valuable information for the understanding of its physical and chemical characteristics.

Heterocyclic Synthesis

Another area of interest involves the creation of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. M. A. Elneairy's work on heterocyclic synthesis demonstrates the versatility of pyrimidine derivatives in forming novel compounds with potential applications in medicinal chemistry and material science (M. A. Elneairy, 2010).

Novel Synthetic Approaches

Research by F. Gatta et al. explores new synthetic methodologies for producing xanthines derivatives starting from pyrimidine bases, indicating the scope for creating a variety of biologically active molecules with potential therapeutic applications (F. Gatta et al., 1994).

Chemical Reactions and Mechanisms

The study of specific chemical reactions and mechanisms forms a significant part of research into pyrimidine derivatives. For example, A. Gulevskaya et al. investigated the regioselective amination of condensed pyrimidines, shedding light on the reactivity and potential modifications of these compounds (A. Gulevskaya et al., 1994).

Environmental and Green Chemistry

Changsheng Yao et al. demonstrated a catalyst-free synthesis of pyrimidine derivatives in an aqueous medium, aligning with the principles of green chemistry by minimizing hazardous reagents and simplifying purification processes (Changsheng Yao et al., 2014).

properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15(2)18-7-9-20(10-8-18)25-23(30)14-28-24(31)29-22(27-28)12-11-21(26-29)19-6-5-16(3)17(4)13-19/h5-13,15H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXEPWKNUGKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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